molecular formula C13H13F2N3O B3248795 2-Amino-3,5-difluoro-6-(p-methoxybenzylamino)pyridine CAS No. 189281-26-3

2-Amino-3,5-difluoro-6-(p-methoxybenzylamino)pyridine

Cat. No. B3248795
CAS RN: 189281-26-3
M. Wt: 265.26 g/mol
InChI Key: ZYFACLYPXMPWPT-UHFFFAOYSA-N
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Description

2-Amino-3,5-difluoro-6-(p-methoxybenzylamino)pyridine, also known as DF-MGBA, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer therapy. This compound has shown promising results in preclinical studies and has been shown to inhibit the growth of various cancer cell lines.

Scientific Research Applications

2-Amino-3,5-difluoro-6-(p-methoxybenzylamino)pyridine has been extensively studied for its potential applications in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colorectal cancer. This compound has also been shown to sensitize cancer cells to radiation therapy and chemotherapy, making it a potential candidate for combination therapy.

Mechanism of Action

2-Amino-3,5-difluoro-6-(p-methoxybenzylamino)pyridine inhibits the activity of the enzyme poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. Inhibition of PARP leads to the accumulation of DNA damage, which ultimately results in cell death. This compound has also been shown to inhibit the activity of the enzyme tankyrase, which is involved in the Wnt/β-catenin signaling pathway. Inhibition of tankyrase leads to the stabilization of Axin, which ultimately results in the inhibition of the Wnt/β-catenin signaling pathway.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell death in cancer cells. It has also been shown to sensitize cancer cells to radiation therapy and chemotherapy. This compound has been shown to have minimal toxicity in normal cells, making it a potential candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

2-Amino-3,5-difluoro-6-(p-methoxybenzylamino)pyridine has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its potential applications in cancer therapy, and its mechanism of action is well understood. However, this compound has some limitations for lab experiments. It has limited solubility in aqueous solutions, which can make it difficult to work with. It also has limited stability in solution, which can make it difficult to store.

Future Directions

2-Amino-3,5-difluoro-6-(p-methoxybenzylamino)pyridine has several potential future directions. It could be further developed as a cancer therapy, either as a single agent or in combination with other therapies. It could also be further studied for its potential applications in other diseases, such as neurodegenerative diseases. Additionally, this compound could be further modified to improve its solubility and stability in solution.

properties

IUPAC Name

3,5-difluoro-6-N-[(4-methoxyphenyl)methyl]pyridine-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F2N3O/c1-19-9-4-2-8(3-5-9)7-17-13-11(15)6-10(14)12(16)18-13/h2-6H,7H2,1H3,(H3,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFACLYPXMPWPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=C(C=C(C(=N2)N)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001182512
Record name 3,5-Difluoro-N2-[(4-methoxyphenyl)methyl]-2,6-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

189281-26-3
Record name 3,5-Difluoro-N2-[(4-methoxyphenyl)methyl]-2,6-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=189281-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Difluoro-N2-[(4-methoxyphenyl)methyl]-2,6-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001182512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 10 ml of N-methylpyrrolidone were added 3.90 g of 2-amino-3,5,6-trifluoropyridine and 7.60 g of p-methoxybenzylamine, and the mixture was stirred under nitrogen atmosphere at 140° C. for one day and allowed to cool. To the solution was added 50 ml of chloroform, and the solution was washed three times with 500 ml of distilled water. The chloroform layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure, and the residue was subjected to chromatography (silica gel, 32 g; eluent: chloroform) to obtain 4.50 g of the title compound as a pale yellow crude oil.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step One
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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